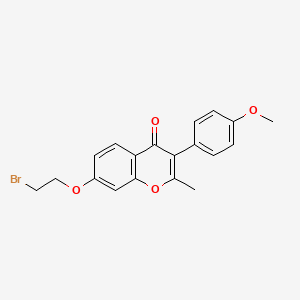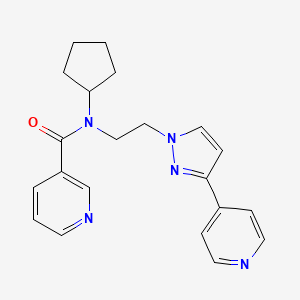
4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of TAC involves several steps. Researchers have reported various methods, including condensation reactions between cyclohexanone derivatives and 1,2,4-triazole derivatives. Spectroscopic techniques (such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis) confirm the structures of synthesized TAC derivatives .
Wirkmechanismus
The mechanism of action of 4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;dihydrochloride is not fully understood, but it is believed to act as a GABA receptor agonist. This means that this compound binds to the GABA receptor and activates it, which leads to an increase in the inhibitory neurotransmitter GABA. This increase in GABA can lead to a reduction in anxiety and other neurological symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is believed to have anxiolytic and sedative effects. This compound has been shown to increase the activity of the GABA receptor, which can lead to a reduction in anxiety and other neurological symptoms. This compound has also been shown to have sedative effects, which may make it useful for the treatment of insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;dihydrochloride in lab experiments is that it is a relatively simple compound to synthesize. This makes it easy for researchers to obtain and use in their experiments. Another advantage is that this compound has been extensively studied, which means that there is a large body of literature available on its properties and potential uses.
One of the limitations of using this compound in lab experiments is that it has not been extensively studied in vivo. This means that its potential effects in living organisms are not fully understood. Another limitation is that this compound may have off-target effects, which could complicate its use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;dihydrochloride. One area of research that is currently being explored is the use of this compound as a treatment for anxiety and other neurological disorders. Another area of research is the development of new compounds that are based on the structure of this compound. These compounds may have improved activity and reduced side effects compared to this compound.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have activity at the GABA receptor, which makes it a potential candidate for the treatment of anxiety and other neurological disorders. This compound has also been shown to have sedative effects, which may make it useful for the treatment of insomnia. While there are limitations to using this compound in lab experiments, there are many potential future directions for research on this compound.
Synthesemethoden
The synthesis of 4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;dihydrochloride can be achieved through a multi-step process that involves the reaction of cyclohexanone with hydrazine hydrate to form cyclohexanone hydrazone. The hydrazone is then reacted with sodium azide to form the corresponding azide compound. The azide compound is then reduced to the amine using hydrogen gas and a palladium catalyst. Finally, the amine is reacted with hydrochloric acid to form the dihydrochloride salt of this compound.
Wissenschaftliche Forschungsanwendungen
4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;dihydrochloride has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research for this compound is in the field of neuroscience. This compound has been shown to have activity at the GABA receptor, which is a major neurotransmitter in the central nervous system. This activity makes this compound a potential candidate for the treatment of anxiety and other neurological disorders.
Eigenschaften
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c9-7-3-1-6(2-4-7)8-10-5-11-12-8;;/h5-7H,1-4,9H2,(H,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASMLEJMLHCBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC=NN2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2791647.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2791649.png)



![4-cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2791653.png)

![Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate](/img/structure/B2791656.png)



![2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2791667.png)
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2791668.png)
